2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide
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Overview
Description
2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide is a chemical compound with the molecular formula C16H16FNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a benzamide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, particularly those related to the gastrointestinal system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is known to act as an agonist at 5-HT4 serotonin receptors, which are involved in regulating gastrointestinal motility. By stimulating these receptors, the compound enhances the release of acetylcholine, leading to increased gastrointestinal motility and improved digestive function .
Comparison with Similar Compounds
Similar Compounds
Mosapride: A closely related compound with similar chemical structure and pharmacological properties.
Cisapride: Another compound that acts on 5-HT4 receptors but has different safety and efficacy profiles.
Metoclopramide: A compound with broader receptor activity, including dopamine receptor antagonism.
Uniqueness
2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific interaction with 5-HT4 receptors and its potential therapeutic applications in gastrointestinal disorders. Its chemical structure allows for selective targeting of these receptors, making it a valuable compound for research and development in the field of gastroenterology .
Properties
IUPAC Name |
2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-20-15-6-4-3-5-14(15)16(19)18-11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMWQGWNRWTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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